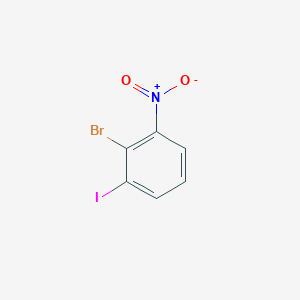

2-Bromo-3-iodonitrobenzene

Overview

Description

2-Bromo-3-iodonitrobenzene is a compound that is not directly studied in the provided papers. However, related compounds such as 1,2-dibromobenzenes and bromodurene have been synthesized and analyzed, which can provide insights into the synthesis and properties of bromo-iodonitrobenzene derivatives .

Synthesis Analysis

The synthesis of bromo-iodonitrobenzene derivatives involves regioselective bromination, ortho-metalation, and halogen/metal permutations. For instance, 1,2-dibromo-3-iodobenzene is synthesized as an intermediate for various organic transformations . Although the exact synthesis of 2-bromo-3-iodonitrobenzene is not detailed, the methodologies applied to similar compounds suggest possible pathways for its synthesis, such as sequential halogenation and nitration reactions .

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, the photoelectron, UV, and VUV spectra of bromobenzene have been interpreted using ab initio calculations, leading to the identification of Rydberg states and the vibrational structure of ionic and electronically excited states . These methods could be applied to 2-bromo-3-iodonitrobenzene to analyze its molecular structure.

Chemical Reactions Analysis

Bromobenzene derivatives are known to be valuable precursors in organic chemistry, participating in reactions such as the formation of benzynes . The reactivity of 2-bromo-3-iodonitrobenzene would likely be influenced by the presence of both bromo and iodo substituents, as well as the electron-withdrawing nitro group, affecting its participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzene derivatives can be inferred from studies on similar compounds. For instance, the crystal structure and molecular conformation of bromodurene have been analyzed, revealing two stable crystalline phases and detailed molecular geometry . These findings provide a basis for understanding the properties of 2-bromo-3-iodonitrobenzene, such as its potential crystalline phases, molecular conformation, and vibrational spectra.

Scientific Research Applications

Electrochemical Reduction and Decomposition

2-Bromo-3-iodonitrobenzene has been studied in terms of its electrochemical reduction and decomposition. Lawless and Hawley (1969) investigated the electrochemical reduction of halonitrobenzenes, including iodonitrobenzene isomers, in various solvents. They observed that the initial reduction yields an anion radical, which rapidly dissociates to produce a neutral nitrophenyl radical and halide ion (Lawless & Hawley, 1969). Kitagawa, Layloff, and Adams (1963) also contributed to this field by studying the electron paramagnetic resonance spectra of halonitrobenzene anion radicals, including those derived from o-bromonitrobenzene and iodonitrobenzenes (Kitagawa, Layloff, & Adams, 1963).

Thermochemical and Thermodynamic Properties

Ferreira and Silva (2013) conducted an experimental and computational study to determine the thermochemical and thermodynamic properties of iodonitrobenzene isomers, including 2-iodonitrobenzene. They utilized calorimetric techniques and computational calculations to derive various properties, such as the standard molar enthalpies of formation (Ferreira & Silva, 2013).

Synthesis and Structural Analysis

Balakit et al. (2017) synthesized a new thiophene derivative using 4-iodonitrobenzene and performed structural analysis through spectroscopic methods. This research highlights the role of iodonitrobenzene derivatives in the synthesis of novel compounds (Balakit et al., 2017). Liu Lian-zun (2010) developed a method to synthesize o-iodonitrobenzene with higher yield and purity, demonstrating its importance in organic synthesis (Liu Lian-zun, 2010).

Molecular Structure and Vibrational Analysis

Alam and Ahmad (2014) focused on the molecular geometry and anharmonic vibrational spectra of iodonitrobenzene isomers, including computational studies to understand their molecular structure and vibrational characteristics (Alam & Ahmad, 2014).

Enhanced Chemical Reactions

Lindley, Lorimer, and Mason (1986) reported a significant increase in the reactivity of 2-iodonitrobenzene in the presence of ultrasound during the Ullmann coupling reaction. This study provides insights into how physical methods can enhance chemical reactions (Lindley, Lorimer, & Mason, 1986).

Safety and Hazards

2-Bromo-3-iodonitrobenzene is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, acute toxicity (oral) category 4, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray (P261), use only outdoors or in a well-ventilated area (P271), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-bromo-1-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFATHXREYJOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306930 | |

| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodonitrobenzene | |

CAS RN |

32337-95-4 | |

| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)

![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)

![1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3035431.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)

![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035436.png)

![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)

![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)

![5-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-methylthieno[2,3-c]isothiazol-4-amine](/img/structure/B3035446.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)